molecular formula C15H9FN2O3 B7841507 3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B7841507
M. Wt: 284.24 g/mol
InChI Key: WJDMMCOTRWZKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline class, which is known for its diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting with the reaction of 2-fluorobenzaldehyde with anthranilic acid under acidic conditions The intermediate products are then subjected to cyclization reactions to form the quinazoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted quinazolines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Biologically, 3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exhibits potential as an inhibitor of various enzymes and receptors. It has been studied for its antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain types of cancer and inflammatory diseases.

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exerts its effects involves the interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Quinazoline-7-carboxylic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring.

  • Fluorinated quinazolines: These compounds contain fluorine atoms in different positions, affecting their biological activity and properties.

Uniqueness: 3-(2-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific substitution pattern and the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-oxoquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-11-3-1-2-4-13(11)18-8-17-12-7-9(15(20)21)5-6-10(12)14(18)19/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMMCOTRWZKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.